molecular formula C10H21N3 B13767952 1-[3-(Azetidin-1-yl)propyl]piperazine CAS No. 775288-17-0

1-[3-(Azetidin-1-yl)propyl]piperazine

Cat. No.: B13767952
CAS No.: 775288-17-0
M. Wt: 183.29 g/mol
InChI Key: DNPGRXXSFHWQIO-UHFFFAOYSA-N
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Description

1-[3-(Azetidin-1-yl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of an azetidine ring attached to a piperazine moiety through a propyl chain.

Preparation Methods

The synthesis of 1-[3-(Azetidin-1-yl)propyl]piperazine typically involves the reaction of piperazine with 3-chloropropylazetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-[3-(Azetidin-1-yl)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the piperazine moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(Azetidin-1-yl)propyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. For instance, it has been shown to interact with histamine H3 receptors and sigma-1 receptors, influencing their signaling pathways and exerting pharmacological effects .

Comparison with Similar Compounds

1-[3-(Azetidin-1-yl)propyl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the azetidine ring, which may confer distinct pharmacological properties compared to other piperazine derivatives .

Properties

CAS No.

775288-17-0

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

1-[3-(azetidin-1-yl)propyl]piperazine

InChI

InChI=1S/C10H21N3/c1-5-12(6-1)7-2-8-13-9-3-11-4-10-13/h11H,1-10H2

InChI Key

DNPGRXXSFHWQIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCCN2CCNCC2

Origin of Product

United States

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